4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a biphenyl structure. This compound is of significant interest due to its applications in various fields, including liquid crystal technology, organic electronics, and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
The exact mode of action of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid, or 4-(4-cyanophenyl)benzoic Acid, is not well-documented. It is likely that this compound interacts with its targets through the cyano and carboxylic acid functional groups, which are known to participate in various chemical reactions. The specific interactions and resulting changes would depend on the nature of the target molecule .
Biochemical Pathways
It is known that benzoic acid derivatives can be involved in various biochemical pathways, depending on their specific functional groups and targets .
Pharmacokinetics
It is known that the properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and an aryl halide.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cuprous cyanide (CuCN) as the cyanide source.
Industrial Production Methods: Industrial production of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group (-NH2).
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of 4’-amino-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its liquid crystalline properties.
Comparison with Similar Compounds
4’-Cyano-[1,1’-biphenyl]-4-ylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
4’-Cyano-[1,1’-biphenyl]-4-ylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
4’-Cyano-[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness: 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-cyanophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNUZLPQQMVGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374091 | |
Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-46-1 | |
Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5728-46-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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